2,5-Di-tert-butyl-4-ethoxyphenol 2,5-Di-tert-butyl-4-ethoxyphenol
Brand Name: Vulcanchem
CAS No.: 90264-07-6
VCID: VC19246203
InChI: InChI=1S/C16H26O2/c1-8-18-14-10-11(15(2,3)4)13(17)9-12(14)16(5,6)7/h9-10,17H,8H2,1-7H3
SMILES:
Molecular Formula: C16H26O2
Molecular Weight: 250.38 g/mol

2,5-Di-tert-butyl-4-ethoxyphenol

CAS No.: 90264-07-6

Cat. No.: VC19246203

Molecular Formula: C16H26O2

Molecular Weight: 250.38 g/mol

* For research use only. Not for human or veterinary use.

2,5-Di-tert-butyl-4-ethoxyphenol - 90264-07-6

Specification

CAS No. 90264-07-6
Molecular Formula C16H26O2
Molecular Weight 250.38 g/mol
IUPAC Name 2,5-ditert-butyl-4-ethoxyphenol
Standard InChI InChI=1S/C16H26O2/c1-8-18-14-10-11(15(2,3)4)13(17)9-12(14)16(5,6)7/h9-10,17H,8H2,1-7H3
Standard InChI Key ZSBDCAJZJQOAOD-UHFFFAOYSA-N
Canonical SMILES CCOC1=CC(=C(C=C1C(C)(C)C)O)C(C)(C)C

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a phenol backbone with tert-butyl groups at the 2- and 5-positions, which confer steric hindrance and oxidative stability. The ethoxy group at the 4-position introduces electron-donating effects, enhancing resonance stabilization of the phenolic -OH group. Compared to its methoxy analog (2,5-di-tert-butyl-4-methoxyphenol), the ethoxy substituent increases molecular weight by 14 atomic mass units (AMU) and alters solubility parameters due to the longer alkyl chain .

Table 1: Comparative Physicochemical Properties of Analogous Phenolic Compounds

Property2,5-Di-tert-butyl-4-methoxyphenol 2,6-Di-tert-butyl-4-methoxyphenol 2,5-Di-tert-butyl-4-ethoxyphenol (Hypothesized)
Molecular FormulaC₁₅H₂₄O₂C₁₅H₂₄O₂C₁₆H₂₆O₂
Molecular Weight (g/mol)236.35236.35250.38
Melting Point (°C)99–102102–10690–95 (estimated)
Boiling Point (°C)337.8135–140 (at 10 mmHg)~350 (extrapolated)
Density (g/cm³)0.9630.98450.95–0.98 (predicted)
SolubilityInsoluble in water; soluble in organicsSoluble in methanolLow water solubility; improved in ethanol

Stability and Reactivity

The tert-butyl groups enhance thermal stability by preventing close packing of molecules and reducing susceptibility to oxidation. In 2,5-di-tert-butyl-4-methoxyphenol, the melting point (99–102°C) and boiling point (337.8°C) reflect this stability . For the ethoxy variant, the longer alkyl chain may slightly lower the melting point due to increased molecular flexibility but could improve solubility in nonpolar solvents. The phenolic -OH group remains reactive, participating in hydrogen bonding and redox reactions, which underpins its antioxidant activity .

Synthetic Methodologies

Nitrosation-Reduction Pathways

A common route for synthesizing tert-butyl phenolic derivatives involves nitrosation followed by reduction. For example, 2,6-di-tert-butyl-4-aminophenol is synthesized from 2,6-di-tert-butylphenol via nitrosation with sodium nitrite in acidic ethanol, yielding 2,6-di-tert-butyl-4-nitrosophenol, which is subsequently reduced to the amine . Adapting this method for 2,5-di-tert-butyl-4-ethoxyphenol would require:

  • Ethoxylation: Introducing the ethoxy group via alkylation of 2,5-di-tert-butylphenol using ethyl bromide or diethyl sulfate under basic conditions.

  • Nitrosation: Treatment with sodium nitrite in sulfuric acid to form the nitroso intermediate.

  • Reduction: Catalytic hydrogenation or use of reducing agents (e.g., Zn/HCl) to yield the final product.

Key Challenges:

  • Steric hindrance from tert-butyl groups may slow ethoxylation.

  • Selectivity must be ensured to avoid polysubstitution .

Alternative Alkylation Strategies

Patent CN102924305A demonstrates the synthesis of 2,6-di-tert-butyl-4-aminophenol without noble metal catalysts, emphasizing cost-effective, environmentally friendly conditions . Similarly, 2,5-di-tert-butyl-4-ethoxyphenol could be synthesized using ethanol as both solvent and ethoxy donor under acidic catalysis, though reaction efficiency would depend on temperature and stoichiometry .

Functional Applications

Antioxidant Activity

Phenolic compounds with tert-butyl substituents are widely used as antioxidants. For instance, 2,6-di-tert-butyl-4-methylphenol (BHT) inhibits lipid peroxidation by donating hydrogen atoms to free radicals . The ethoxy group in 2,5-di-tert-butyl-4-ethoxyphenol may enhance solubility in hydrophobic matrices (e.g., polymers, oils), extending its utility in industrial formulations.

Table 2: Antioxidant Performance of Structural Analogs

CompoundIC₅₀ (Radical Scavenging)Key Applications
2,6-Di-tert-butyl-4-methylphenol 0.01 mMFood preservatives, plastics
2,5-Di-tert-butyl-4-methoxyphenol 0.5 mMCosmetics, pharmaceuticals
2,5-Di-tert-butyl-4-ethoxyphenol~0.2–0.4 mM (estimated)Lubricants, elastomers (projected)

Future Research Directions

  • Synthetic Optimization: Developing catalyst-free or green solvent-based routes to improve yield and sustainability.

  • Application Trials: Testing efficacy in polymer stabilization, fuel additives, and agrochemical formulations.

  • Toxicological Studies: Assessing chronic exposure risks and endocrine-disrupting potential.

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